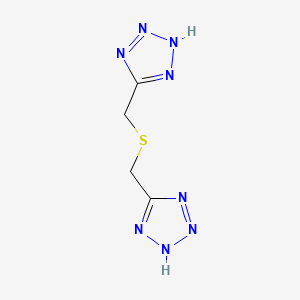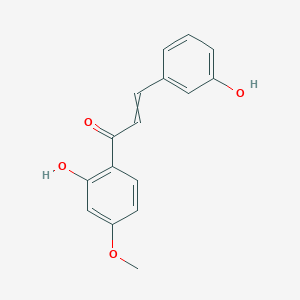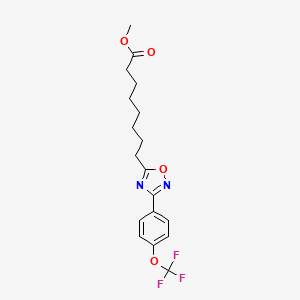
4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
Vue d'ensemble
Description
4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde, also known as 4-Methyl-2-morpholin-4-yl-thiazol-5-carbaldehyde (MMTC), is an organic compound with a wide range of uses in both scientific research and industrial applications. MMTC is an aromatic aldehyde that is used in the synthesis of many different compounds, including pharmaceuticals, agrochemicals, and other organic materials. It has been studied extensively for its potential as a therapeutic agent, and its mechanism of action and biochemical and physiological effects have been the subject of numerous scientific studies.
Applications De Recherche Scientifique
Antioxidant
Thiazole derivatives have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Analgesic
Thiazole compounds can also serve as analgesics , providing relief from pain without causing loss of consciousness. This makes them potentially useful in the development of new pain relief medications.
Anti-inflammatory
These compounds have anti-inflammatory properties , which could be beneficial in treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.
Antimicrobial and Antifungal
Thiazole derivatives can act as antimicrobial and antifungal agents , potentially useful in combating various bacterial and fungal infections.
Antiviral
These compounds have shown antiviral activities , which could make them valuable in the development of new antiviral drugs, particularly in the light of emerging and re-emerging viral diseases.
Diuretic
Thiazole compounds can serve as diuretics , helping increase the amount of salt and water expelled from the body as urine. This could be useful in treating conditions like hypertension and heart failure.
Anticonvulsant
These compounds have shown potential as anticonvulsants , which could make them useful in the treatment of epilepsy and other conditions characterized by seizures.
Neuroprotective
Thiazole derivatives can act as neuroprotective agents , potentially offering protection to neurons from injury or degeneration. This could be particularly beneficial in conditions like Alzheimer’s disease or Parkinson’s disease.
Mécanisme D'action
Mode of Action
Thiazole derivatives have been shown to exhibit diverse biological activities , suggesting that this compound may interact with its targets in a complex manner, leading to various biochemical changes.
Biochemical Pathways
Thiazole derivatives have been associated with anti-inflammatory and analgesic activities , indicating that they may influence pathways related to inflammation and pain perception.
Result of Action
Given the reported activities of similar thiazole derivatives , it is possible that this compound may exert anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-7-8(6-12)14-9(10-7)11-2-4-13-5-3-11/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRSIYGQMLZBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368502 | |
| Record name | 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
CAS RN |
90437-72-2 | |
| Record name | 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



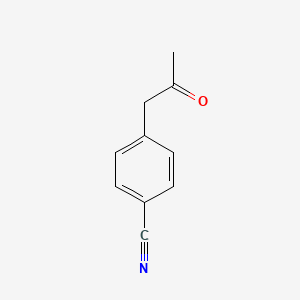
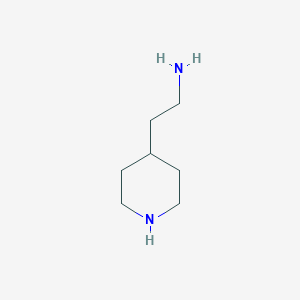
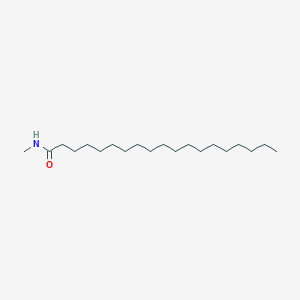

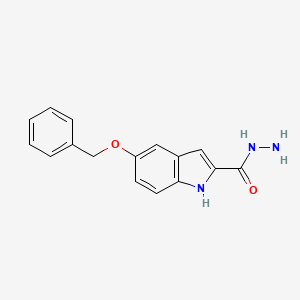

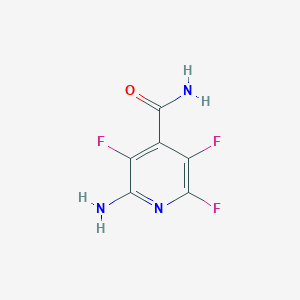
![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)
![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)
![5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione](/img/structure/B1607925.png)

